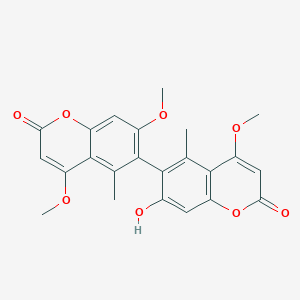

Isokotanin B

描述

异柯他宁 B 是一种从真菌曲霉属中分离出来的双香豆素化合物。它以其独特的化学结构和生物活性而闻名。 异柯他宁 B 的分子式为 C23H20O8,分子量为 424.40 g/mol .

准备方法

合成路线和反应条件

异柯他宁 B 的合成涉及复杂的的有机反应。其中一种方法包括使用金属和酶催化的反应。一个值得注意的合成路线涉及 Miyaura-Suzuki 偶联反应,该反应在低负载条件下通过 Buchwald 的前催化剂 PdG4SPhos 和 SPhos 促进。 该反应之后是使用酵母属假丝酵母脂肪酶进行的酶促动力学拆分,以实现联苯二丙酸酯的对映选择性水解 .

工业生产方法

化学反应分析

反应类型

异柯他宁 B 经历几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

涉及异柯他宁 B 的反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,以确保获得所需的产物 .

主要产物

这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生化合物的还原形式 .

科学研究应用

Chemical Properties and Mechanisms of Action

Chemical Structure

Isokotanin B has the molecular formula and a molecular weight of 424.40 g/mol. Its unique structure allows it to interact with various biological systems, influencing both chemical and biological processes.

Mechanism of Action

this compound exhibits its biological activity primarily through:

- Inhibition of Insect Pests : It has demonstrated effectiveness against pests such as the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus), suggesting a potential role as an insecticide .

- Cellular Interactions : In studies involving human colon adenocarcinoma cell lines (Caco-2), this compound has been used to estimate drug permeability due to its structural similarities to human intestinal epithelium.

Scientific Research Applications

This compound's applications can be categorized into several key areas:

-

Chemistry

- Model Compound : It serves as a model compound in the study of bicoumarins and their chemical properties, aiding in understanding their structural characteristics and reactivity.

- Biology

-

Medicine

- Therapeutic Potential : Ongoing research is exploring its potential as an antifungal agent and its efficacy in treating various diseases due to its bioactive properties.

-

Industry

- Reference Standard : this compound is utilized as a reference standard in analytical chemistry for quality control and method validation in laboratories.

Case Studies and Research Findings

Recent studies have documented various case studies showcasing the applications of this compound:

- Insecticidal Efficacy : Research demonstrated that this compound significantly reduced the population of Helicoverpa zea in controlled experiments, indicating its potential use in agricultural pest management.

- Cell Permeability Studies : Investigations using Caco-2 cells revealed that this compound can modulate cellular pathways, which may lead to new therapeutic strategies for drug delivery systems.

作用机制

异柯他宁 B 的作用机制涉及其与特定分子靶标的相互作用。它通过抑制昆虫的取食行为而对某些昆虫表现出活性。 所涉及的确切分子途径仍在研究中,但据信它会干扰靶生物的代谢过程 .

相似化合物的比较

异柯他宁 B 与其他双香豆素,如异柯他宁 A 和异柯他宁 C 相比较。这些化合物具有相似的结构特征,但在生物活性和化学性质上有所不同。 异柯他宁 B 由于其对某些昆虫的特定活性及其独特的化学结构而独一无二 .

类似化合物的列表

- 异柯他宁 A

- 异柯他宁 C

- 从曲霉属中分离出来的其他双香豆素

生物活性

Isokotanin B is a bicoumarin compound derived from the sclerotia of the fungus Aspergillus alliaceus. Its molecular formula is C23H20O8, with a molecular weight of 424.40 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its insecticidal properties and potential therapeutic applications.

Insecticidal Properties

This compound has been shown to exhibit significant insecticidal activity against various pests, notably the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). The compound reduces larval feeding by approximately 21% at a concentration of 100 ppm, indicating its potential as a biopesticide in agricultural applications .

The biological activity of this compound is attributed to its interaction with specific biological systems in target organisms. It appears to modulate cell signaling pathways and gene expression, influencing cellular metabolism and function. In particular, studies have demonstrated its effects on human colon adenocarcinoma cell lines (Caco-2), where it is used to estimate drug permeability due to its morphological similarities to human intestinal epithelium .

Biochemical Interactions

This compound participates in various biochemical reactions, particularly through interactions with enzymes and proteins. Its structure allows it to bind with specific biomolecules, leading to enzyme inhibition or activation and subsequent alterations in biochemical pathways. This action is crucial for its efficacy as both an insecticide and a potential therapeutic agent .

In Vitro Studies

A series of bioassays have been conducted to evaluate the effectiveness of this compound against different microorganisms. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other metabolites isolated from Aspergillus alliaceus:

| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Staphylococcus aureus (µg/mL) | MIC against Candida albicans (µg/mL) | MIC against NS-1 (Murine Myeloma) (µg/mL) | MIC against Neonatal Fibroblasts (µg/mL) |

|---|---|---|---|---|---|

| This compound | 25 | >100 | >200 | 12.5 | 100 |

| Isokotanin A | 12.5 | 100 | >200 | 25 | >100 |

| Kotanin | >100 | >100 | >200 | 100 | >100 |

| Anominine | 0.4 | >100 | >200 | 6.3 | 25 |

This data indicates that this compound has moderate antibacterial activity but exhibits lower cytotoxicity compared to other compounds tested .

Case Studies

Research has focused on the extraction and characterization of this compound from Aspergillus alliaceus. One study highlighted its potential use in developing bioactive compounds due to its unique structural features that differentiate it from other bicoumarins like Isokotanin A and C . The synthesis methods employed include metal- and enzyme-catalyzed reactions, showcasing its relevance in synthetic organic chemistry .

属性

IUPAC Name |

6-(4,7-dimethoxy-5-methyl-2-oxochromen-6-yl)-7-hydroxy-4-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O8/c1-10-20(12(24)6-16-21(10)14(28-4)8-18(25)30-16)23-11(2)22-15(29-5)9-19(26)31-17(22)7-13(23)27-3/h6-9,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGEKKETJXWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=CC(=O)O2)OC)O)C3=C(C=C4C(=C3C)C(=CC(=O)O4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017787 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154160-09-5 | |

| Record name | Isokotanin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Isokotanin B differ from its regioisomer, Isokotanin A?

A2: While the research paper does not provide a detailed structural illustration of this compound, it emphasizes that it is a regioisomer of Isokotanin A []. This implies that both compounds share the same molecular formula but differ in the arrangement of their functional groups. Further structural elucidation was achieved using NMR techniques such as selective INEPT, HMQC, and NOESY, along with chemical interconversions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。